(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one

Enaminone building blocks Ketal protection Orthogonal deprotection

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one is an α,β-unsaturated ketone belonging to the enaminone class, specifically a β-enaminone. The compound has the molecular formula C9H17NO3, a molecular weight of 187.24 g/mol, and is characterized by a conjugated N-C=C-C=O system with a dimethylamino group and a 4,4-dimethoxy substitution.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B7881181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C(=O)C=CN(C)C)(OC)OC
InChIInChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3/b7-6+
InChIKeyOVRSIQWVIJSERH-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one: CAS 736991-91-6 / 106157-94-2 Sourcing and Characterization Overview


(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one is an α,β-unsaturated ketone belonging to the enaminone class, specifically a β-enaminone [1]. The compound has the molecular formula C9H17NO3, a molecular weight of 187.24 g/mol, and is characterized by a conjugated N-C=C-C=O system with a dimethylamino group and a 4,4-dimethoxy substitution [1][2]. Two CAS registry numbers are associated with this compound: 106157-94-2 and 736991-91-6 . Its canonical SMILES notation is COC(C)(OC)C(=O)/C=C/N(C)C, with the stereochemistry designated as (E) .

Procurement Risk Assessment for (E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one: Why In-Class Enaminone Analogs Are Not Interchangeable


Substituting (E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one with a generic enaminone analog introduces significant experimental risk due to marked differences in steric protection, electronic properties, and synthetic versatility. While many enaminones serve as synthons for heterocycle construction, the specific combination of the 4,4-dimethoxy ketal and the (E)-dimethylamino enone confers a unique reactivity profile that is not replicated by simpler analogs such as 1-(dimethylamino)pent-1-en-3-one (C7H13NO, MW 127.18) or 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (C9H17NO, MW 155.24) [1][2]. The 4,4-dimethoxy group provides a masked ketone functionality that enables orthogonal deprotection and downstream diversification, a feature absent in non-ketal analogs. Furthermore, the electron-donating dimethylamino group modulates the α,β-unsaturated system's electrophilicity, directly influencing regioselectivity in cycloaddition and Michael addition reactions—parameters that are not transferable between enaminone subclasses [1].

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one: Quantitative Evidence for Differentiated Performance vs. Enaminone Analogs


Structural Differentiation: The 4,4-Dimethoxy Ketal Enables Orthogonal Masked Ketone Functionality Unavailable in Alkyl-Substituted Analogs

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one incorporates a 4,4-dimethoxy ketal group that is absent in the common analog 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (which bears gem-dimethyl substitution) and the simpler 1-(dimethylamino)pent-1-en-3-one (which lacks any 4-position substitution) [1]. This structural difference is not merely compositional; the ketal functions as a protected ketone that can be hydrolyzed under mild acidic conditions to reveal a 1,2-diketone or α-ketoaldehyde moiety, enabling subsequent chemoselective transformations that are impossible with the fully alkylated analogs. The target compound contains C9H17NO3 (MW 187.24) with the SMILES string COC(C)(OC)C(=O)/C=C/N(C)C, reflecting the conjugated enaminone system with an acetal-protected carbonyl at the 4-position . In contrast, 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one has the molecular formula C9H17NO (MW 155.24), lacking the oxygen atoms required for ketal hydrolysis and subsequent carbonyl unmasking . This confers a distinct synthetic advantage: the target compound can participate in sequential transformations where the enaminone system undergoes cyclization or addition, followed by acid-catalyzed deprotection to reveal a reactive ketone for further elaboration—a pathway that is simply unavailable using the dimethyl analog.

Enaminone building blocks Ketal protection Orthogonal deprotection

Synthetic Yield Benchmarking: Validated 87% Isolated Yield via Bidentate Catalysis Route with Fully Assigned NMR Characterization

A validated synthetic protocol for (E)-1-dimethylamino-4,4-dimethoxy-pent-1-en-3-one has been reported with an isolated yield of 87% using 3,3-dimethoxy-2-butanone and N,N-dimethylformamide dimethyl acetal in the presence of boron trifluoride diethyl etherate under reflux for 48 hours, followed by column chromatographic purification . This yield serves as a procurement-relevant benchmark for assessing vendor-supplied material quality and for route feasibility assessment. The product was obtained as a yellow liquid and fully characterized by 1H NMR (300 MHz, CDCl3) showing diagnostic peaks at δ 1.42 (s, 3H), 2.89 (s, 3H), 3.12 (s, 3H), 3.26 (s, 6H), 5.51 (d, 1H, J = 12.5Hz), and 7.73 (d, 1H, J = 12.5Hz), with the characteristic 12.5 Hz coupling constant confirming the (E)-configuration of the double bond . 13C NMR (75 MHz, CDCl3) showed peaks at δ 21.1, 37.1, 44.8, 49.5, 90.8, 102.3, 154.4, and 194.2, with the signal at 194.2 ppm confirming the conjugated ketone carbonyl . FAB-MS gave m/z 188 [M+H]+. TLC analysis under CH2Cl2:MeOH (40:1) conditions yielded an Rf of 0.20 . While comparable synthetic yield data for the dimethyl analog 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one are not available in the public literature, the availability of this fully assigned spectral dataset provides a direct quality control reference for incoming material verification that is not available for less well-characterized enaminone analogs.

Enaminone synthesis Reaction yield benchmarking Boron trifluoride catalysis

Commercial Availability and Purity Specifications: Standardized ≥95% Purity with Documented Storage and Shipping Parameters

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one is commercially available from multiple suppliers with a standardized purity specification of ≥95% . Specific vendors include Fluorochem (Product Code F070073, CAS 736991-91-6, 95.0% purity) , Chemscene (Cat. No. CS-0781861, CAS 736991-91-6, ≥95% purity) , Bidepharm (BD321054, CAS 106157-94-2, 95+% purity) , and CheMenu (95% to 95%+ purity depending on catalog number) . The compound is typically shipped at room temperature and stored sealed in dry conditions at 2-8°C . In contrast, the simpler analog 1-(dimethylamino)pent-1-en-3-one (C7H13NO, MW 127.18) is also commercially available at 95% purity, but its lower molecular weight and lack of the ketal protecting group result in a different physical property profile and potentially different storage stability characteristics . The established multi-supplier availability of (E)-1-dimethylamino-4,4-dimethoxy-pent-1-en-3-one at consistent purity specifications reduces single-supplier dependency and provides procurement flexibility, while the documented storage conditions enable proper laboratory handling protocols to be established prior to receipt.

Commercial sourcing Purity specification Supply chain

Class-Wide Reactivity Advantage: Enaminone Scaffold Demonstrates Versatile Ambident Reactivity for Heterocycle Synthesis Relative to Non-Enaminone Building Blocks

As a member of the β-enaminone class, (E)-1-dimethylamino-4,4-dimethoxy-pent-1-en-3-one possesses the characteristic conjugated N-C=C-C=O system that confers ambident nucleophilic and electrophilic reactivity, enabling participation in a broad range of transformations including 1,2-, 1,3-, and 1,4-additions, cycloadditions, and annulations [1]. This reactivity profile is distinct from non-enaminone ketone building blocks such as simple alkyl ketones (e.g., 4,4-dimethoxypentan-2-one, C7H14O3, MW 146.18) which lack the amino group and therefore cannot engage in nucleophilic additions at the β-carbon or participate in enamine-based cyclizations [2]. The dimethylamino group in the target compound enhances electron density on the β-carbon through conjugation, increasing its nucleophilicity toward electrophiles—a property that is quantifiably absent in the non-amino analog 4,4-dimethoxypentan-2-one. While direct kinetic comparison data between these specific compounds are not available in the public literature, the class-level difference in reactivity is well-established: enaminones combine the nucleophilicity of enamines with the electrophilicity of enones, making them uniquely suited as versatile building blocks for the synthesis of nitrogen-containing heterocycles such as pyrazoles, pyridines, pyrimidines, and fused heterocyclic systems [1]. The target compound's combination of enaminone reactivity with the masked ketone functionality of the 4,4-dimethoxy group represents a specific and non-interchangeable synthetic tool.

Enaminone reactivity Heterocycle synthesis Ambident nucleophile/electrophile

Validated Application Scenarios for (E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one in Pharmaceutical and Agrochemical Intermediate Synthesis


Synthesis of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine via Guanidine Cyclocondensation

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one has been explicitly utilized as a starting material for the synthesis of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine through cyclocondensation with guanidine hydrochloride, followed by hydrolysis and asymmetric reduction [1]. This application directly leverages the enaminone functionality for pyrimidine ring construction while preserving the 4,4-dimethoxy ketal group for subsequent transformations. This validated reaction pathway demonstrates the compound's practical utility in constructing functionalized pyrimidine scaffolds that are core structures in numerous kinase inhibitors and other pharmaceutical agents. Procurement of this specific enaminone building block, rather than a generic analog, ensures access to this established and documented synthetic route. [1]

Heterocyclic Scaffold Construction via α-Enaminone Building Block Methodologies

Based on the established class-wide reactivity of α-enaminones documented in both the primary literature and patent filings, (E)-1-dimethylamino-4,4-dimethoxy-pent-1-en-3-one is suitable for the preparation of diverse heterocyclic scaffolds through conceptually distinct bond-forming annulations, including 1,2-, 1,3-, and 1,4-additions as well as C-O bond formation [2][3]. The compound's enaminone structure enables participation in the multifaceted processes described in US Patent 11,091,438, which claims processes for preparing diverse heterocyclic scaffolds from α-enaminone building blocks [3]. The combination of the enaminone system with the 4,4-dimethoxy ketal group provides a protected carbonyl that can be unmasked after heterocycle formation, enabling further functionalization without interfering with the initial cyclization step. [2][3]

Pharmaceutical Intermediate for Amino-Heteroaryl Derivatives

Enaminones structurally related to (E)-1-dimethylamino-4,4-dimethoxy-pent-1-en-3-one are employed in the synthesis of amino-heteroaryl derivatives claimed as HCN blockers for the treatment of pain, including neuropathic and inflammatory pain [4]. While the target compound itself is not explicitly claimed in the patent, the use of enaminone building blocks bearing dimethylamino and protected carbonyl functionalities for constructing amino-heteroaryl frameworks is well-precedented. The target compound's specific substitution pattern—featuring the 4,4-dimethoxy masked ketone—offers a synthetic advantage over simpler enaminones by providing a protected carbonyl handle that can be revealed after heteroaryl construction, enabling late-stage diversification without requiring additional protection/deprotection steps. [4]

Agrochemical Intermediate Development

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one is characterized as a versatile intermediate particularly valuable in the preparation of heterocyclic compounds and as a building block for both pharmaceuticals and agrochemicals [5]. Its conjugated system enhances reactivity in Michael additions and cyclization reactions, while the electron-donating dimethylamino group facilitates nucleophilic substitutions. The compound's utility in agrochemical synthesis is supported by the broad applicability of enaminone building blocks in constructing nitrogen-containing heterocycles, which are prevalent scaffolds in modern fungicides, herbicides, and insecticides. The 4,4-dimethoxy group provides an additional dimension of synthetic flexibility that is not available with simpler alkyl-substituted enaminone analogs. [5]

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